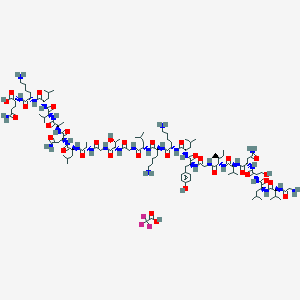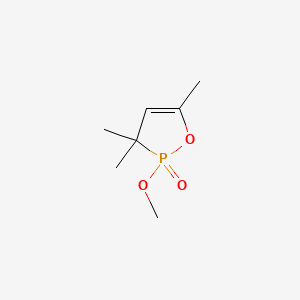
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by its attachment to the sugar moiety through glycosidic bond formation. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups or modify existing ones.
Aplicaciones Científicas De Investigación
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It can be used in the production of pharmaceuticals and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate
Uniqueness
4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-2,5-anhydro-4-deoxy-6-O-2-propenyl-1-(dimethyl acetal)-L-mannose is unique due to its specific structural features, such as the presence of the dimethyl acetal group and the propenyl moiety. These features confer distinct chemical and biological properties, making the compound valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H23N5O6 |
|---|---|
Peso molecular |
381.38 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(prop-2-enoxymethyl)oxolan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H23N5O6/c1-4-5-26-6-8-10(11(22)12(27-8)15(24-2)25-3)21-7-18-9-13(21)19-16(17)20-14(9)23/h4,7-8,10-12,15,22H,1,5-6H2,2-3H3,(H3,17,19,20,23)/t8-,10-,11+,12+/m0/s1 |
Clave InChI |
WYQBLRCIYSYBSO-OHBODLIOSA-N |
SMILES isomérico |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC |
SMILES canónico |
COC(C1C(C(C(O1)COCC=C)N2C=NC3=C2N=C(NC3=O)N)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)


![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)


![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)






